molecular formula C25H33N5O2 B2542596 N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(o-tolyl)oxalamide CAS No. 922016-12-4

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(o-tolyl)oxalamide

Cat. No. B2542596
CAS RN: 922016-12-4
M. Wt: 435.572
InChI Key: XWTXKBHFAOWYDK-UHFFFAOYSA-N
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Description

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(o-tolyl)oxalamide is a useful research compound. Its molecular formula is C25H33N5O2 and its molecular weight is 435.572. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(o-tolyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(o-tolyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Behavioral Pharmacology

Anxiolytic and Antidepressant Potential : Research on selective 5-hydroxytryptamine (HT)1B antagonists, including compounds structurally similar to "N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(o-tolyl)oxalamide", suggests utility in treating anxiety and affective disorders. For instance, the compound AR-A000002 demonstrated anxiolytic activity in various animal models, indicating the potential of 5-HT1B antagonists in mental health treatment (Hudzik et al., 2003).

DNA Binding and Molecular Interactions

DNA Minor Groove Binding : Certain piperazine derivatives, such as Hoechst 33258, are known to bind strongly to the DNA minor groove, demonstrating the potential for these compounds in molecular biology research, including DNA staining and analysis of nuclear DNA content (Issar & Kakkar, 2013).

Drug Development and Therapeutic Applications

Versatility in Medicinal Chemistry : N-phenylpiperazine derivatives exhibit a wide range of pharmacological activities, suggesting their "druglikeness" and potential in developing treatments for CNS disorders. This versatility points to the potential for compounds like "N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(o-tolyl)oxalamide" in various therapeutic areas (Maia et al., 2012).

Antioxidant Activity

Analytical Methods for Antioxidant Capacity : The study of antioxidants, including potential antioxidant activity of compounds like "N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(o-tolyl)oxalamide", is crucial in various fields. Analytical methods used in determining antioxidant activity can help evaluate the potential of such compounds in mitigating oxidative stress (Munteanu & Apetrei, 2021).

Ethylene Inhibition in Agriculture

Role of Ethylene Inhibitors : Compounds like 1-methylcyclopropene (1-MCP) illustrate the potential of certain chemicals in inhibiting ethylene action, which can advance understanding of ethylene's role in plants and improve the storage and shelf life of fruits, vegetables, and floriculture crops. This highlights potential agricultural applications for structurally related compounds (Blankenship & Dole, 2003).

properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O2/c1-18-6-4-5-7-21(18)27-25(32)24(31)26-17-23(30-14-12-28(2)13-15-30)19-8-9-22-20(16-19)10-11-29(22)3/h4-9,16,23H,10-15,17H2,1-3H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTXKBHFAOWYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(o-tolyl)oxalamide

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